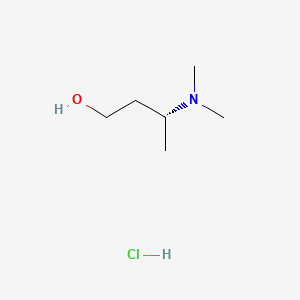
3-(Bromomethyl)-1-cyclopropylpyrrolidine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-1-cyclopropylpyrrolidine hydrobromide is a chemical compound that belongs to the class of brominated pyrrolidines It is characterized by the presence of a bromomethyl group attached to a cyclopropyl-substituted pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1-cyclopropylpyrrolidine hydrobromide typically involves the bromination of a suitable precursor. One common method is the bromination of 1-cyclopropylpyrrolidine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions. The bromomethylated product is then treated with hydrobromic acid to obtain the hydrobromide salt.
Industrial Production Methods
For large-scale industrial production, the synthesis can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-1-cyclopropylpyrrolidine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.
Reduction: Reducing agents (e.g., LiAlH4), anhydrous conditions.
Major Products Formed
Substitution: Various substituted pyrrolidine derivatives.
Oxidation: Hydroxylated or carbonylated pyrrolidine derivatives.
Reduction: Methyl-substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
3-(Bromomethyl)-1-cyclopropylpyrrolidine hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-1-cyclopropylpyrrolidine hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Bromomethyl)pyridine hydrobromide
- 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide
- 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide
- 3-(Bromomethyl)-1-isopropylpyrrolidine hydrobromide
Uniqueness
3-(Bromomethyl)-1-cyclopropylpyrrolidine hydrobromide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of cyclopropyl substitution on chemical reactivity and biological activity. Additionally, its bromomethyl group provides a versatile handle for further functionalization, enabling the synthesis of a wide range of derivatives with diverse properties.
Propriétés
Formule moléculaire |
C8H15Br2N |
|---|---|
Poids moléculaire |
285.02 g/mol |
Nom IUPAC |
3-(bromomethyl)-1-cyclopropylpyrrolidine;hydrobromide |
InChI |
InChI=1S/C8H14BrN.BrH/c9-5-7-3-4-10(6-7)8-1-2-8;/h7-8H,1-6H2;1H |
Clé InChI |
BKGQSVGZDQGYRE-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2CCC(C2)CBr.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(3-Bromophenyl)sulfanyl]benzonitrile](/img/structure/B15302923.png)


![1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine](/img/structure/B15302946.png)

![1-Methyl-3-[(methylamino)methyl]piperidin-2-one](/img/structure/B15302959.png)




